

Spectroscopic Characterization of 2-Amino-4-hydroxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Amino-4-hydroxybenzoic acid
CAS No.:	38160-63-3
Cat. No.:	B1280306

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxybenzoic acid (CAS No. 38160-63-3), a substituted aromatic carboxylic acid, presents a molecular scaffold of significant interest in medicinal chemistry and drug development.^[1] Its structure, featuring amino, hydroxyl, and carboxylic acid functional groups, offers multiple points for chemical modification and interaction with biological targets. A thorough spectroscopic characterization is fundamental to confirming its identity, purity, and structural integrity, which are critical parameters in any research and development pipeline. This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Amino-4-hydroxybenzoic acid**, including expected data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented to aid researchers in their laboratory work.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for **2-Amino-4-hydroxybenzoic acid**. Due to a scarcity of publicly available experimental spectra for this specific isomer, the data presented is a combination of predicted values from computational models and analogous data from structurally similar compounds. This information provides a robust baseline for the characterization of **2-Amino-4-hydroxybenzoic acid**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of **2-Amino-4-hydroxybenzoic acid** is expected to be complex due to the presence of multiple functional groups and the potential for intra- and intermolecular hydrogen bonding. The expected vibrational frequencies are based on typical ranges for the functional groups present and data from related aminobenzoic and hydroxybenzoic acid derivatives.^{[2][3]}

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	-COOH	2500-3300	Broad
O-H Stretch (Phenol)	Ar-OH	3200-3600	Broad
N-H Stretch (Amine)	-NH ₂	3300-3500	Medium
C-H Stretch (Aromatic)	Ar-H	3000-3100	Medium
C=O Stretch (Carboxylic Acid)	-COOH	1680-1710	Strong
C=C Stretch (Aromatic)	Aromatic Ring	1550-1650	Medium
N-H Bend (Amine)	-NH ₂	1580-1650	Medium
C-O Stretch (Carboxylic Acid/Phenol)	-COOH / Ar-OH	1210-1320	Strong
C-N Stretch (Amine)	Ar-NH ₂	1250-1360	Medium
O-H Bend (Carboxylic Acid)	-COOH	1380-1440	Medium
C-H Bend (Aromatic)	Ar-H	690-900	Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The aromatic ring and its substituents in **2-Amino-4-hydroxybenzoic acid** constitute a chromophore that absorbs in the UV region. The position and intensity of the absorption maxima (λ_{max}) can be influenced by the solvent polarity. For 2,4-dihydroxybenzoic acid, a closely related compound, absorption maxima are

observed at 208 nm, 258 nm, and 296 nm.[4] Similar absorption bands are expected for **2-Amino-4-hydroxybenzoic acid**.

Solvent	Predicted λ_{max} (nm)	Molar Absorptivity (ϵ)
Methanol/Ethanol	~210, ~260, ~300	Data not available
Water	~210, ~260, ~300	Data not available

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual nuclei, primarily ^1H and ^{13}C .

The ^1H NMR spectrum of **2-Amino-4-hydroxybenzoic acid** is expected to show distinct signals for the aromatic protons and exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The following are predicted chemical shifts.

Proton Assignment	Predicted Chemical Shift (δ ppm)	Multiplicity	Integration
H-3	~6.2 - 6.4	d	1H
H-5	~6.0 - 6.2	dd	1H
H-6	~7.5 - 7.7	d	1H
-NH ₂	Variable	br s	2H
-OH (Phenolic)	Variable	br s	1H
-COOH	Variable (>10)	br s	1H

Note: The chemical shifts of exchangeable protons (-NH₂, -OH, -COOH) are highly dependent on solvent, concentration, and temperature.

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the seven carbon atoms of **2-Amino-4-hydroxybenzoic acid** are listed below. Data for the related compound 3-Amino-4-hydroxybenzoic acid shows a carboxyl carbon at 168.31 ppm and aromatic carbons in the range of 114-151 ppm.[5]

Carbon Assignment	Predicted Chemical Shift (δ ppm)
C-1 (C-COOH)	~110 - 115
C-2 (C-NH ₂)	~150 - 155
C-3	~100 - 105
C-4 (C-OH)	~160 - 165
C-5	~105 - 110
C-6	~130 - 135
C-7 (-COOH)	~170 - 175

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular weight of **2-Amino-4-hydroxybenzoic acid** is 153.14 g/mol .[6]

Ionization Mode	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Electrospray (ESI+)	154.05 [M+H] ⁺	136 [M+H-H ₂ O] ⁺ , 108 [M+H-H ₂ O-CO] ⁺ , 92 [M+H-H ₂ O-CO ₂] ⁺
Electrospray (ESI-)	152.03 [M-H] ⁻	108 [M-H-CO ₂] ⁻
Electron Impact (EI)	153 [M] ^{+•}	136 [M-OH] ⁺ , 108 [M-COOH] ⁺ , 80 [C ₆ H ₆ N] ⁺

Note: Fragmentation patterns are predictive and can vary depending on the ionization technique and instrument conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid **2-Amino-4-hydroxybenzoic acid** to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
- Sample Preparation: Place a small amount of the solid **2-Amino-4-hydroxybenzoic acid** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Alternative Method: KBr Pellet

- Sample Preparation: Grind a small amount (1-2 mg) of **2-Amino-4-hydroxybenzoic acid** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λ_{max}) of **2-Amino-4-hydroxybenzoic acid** in solution.

Method: Solution-Phase UV-Vis Spectroscopy

- Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or water).
- Sample Preparation: Prepare a stock solution of **2-Amino-4-hydroxybenzoic acid** of a known concentration. From the stock solution, prepare a dilute solution that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
- Instrument Preparation: Fill a cuvette with the pure solvent to be used as a blank and calibrate the spectrophotometer.
- Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution and scan a range of wavelengths (e.g., 200-400 nm) to identify the absorption maxima.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **2-Amino-4-hydroxybenzoic acid** for detailed structural elucidation.

Method: High-Resolution NMR in Solution

- Solvent Selection: Choose a deuterated solvent in which **2-Amino-4-hydroxybenzoic acid** is soluble. Due to its polar nature, dimethyl sulfoxide- d_6 (DMSO- d_6) or methanol- d_4 (CD_3OD) are suitable choices. DMSO- d_6 is often preferred as it can slow down the exchange of labile protons, allowing for their observation.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be locked onto the deuterium signal of the solvent. The magnetic field will be shimmed to achieve homogeneity.

- **Data Acquisition:** Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Standard pulse sequences are typically used. For ^{13}C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

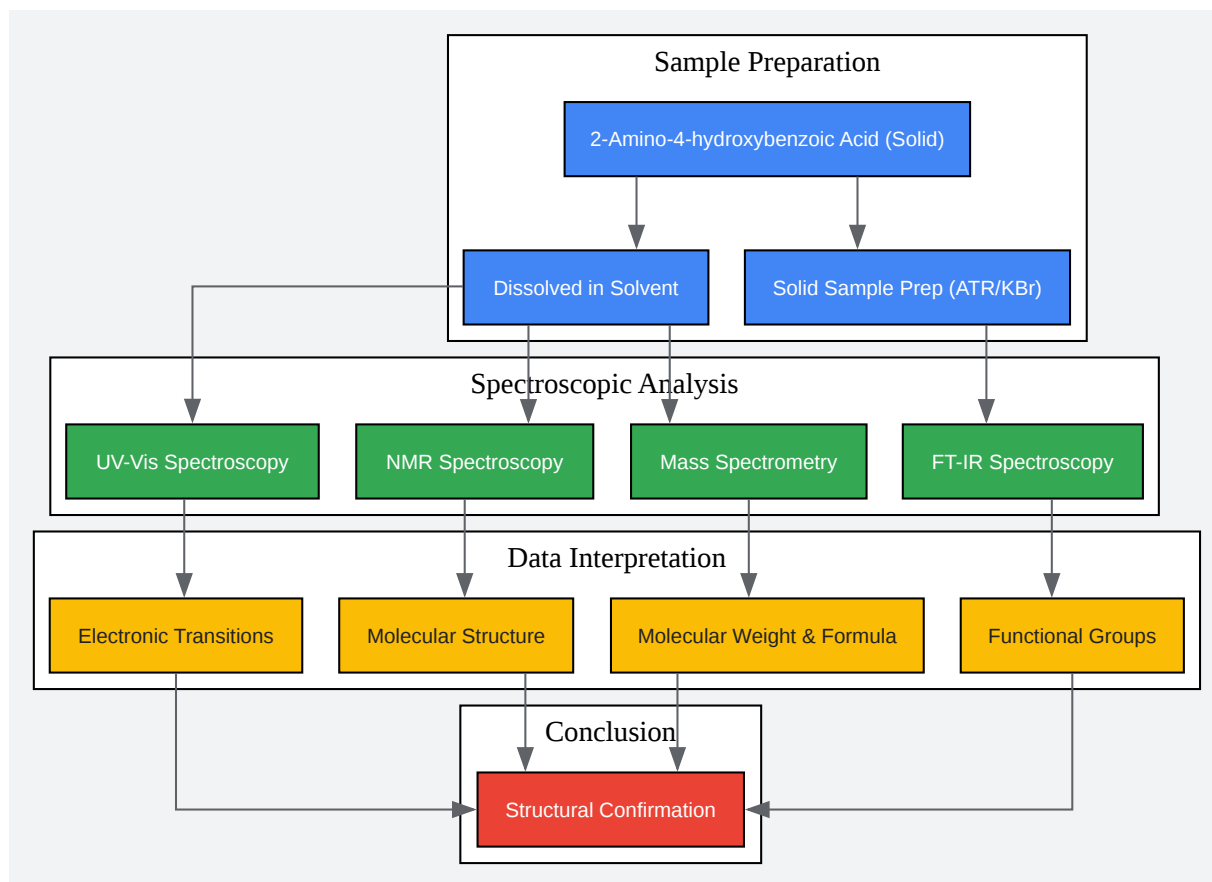
Mass Spectrometry

Objective: To determine the molecular weight and study the fragmentation pattern of **2-Amino-4-hydroxybenzoic acid**.

Method: Electrospray Ionization (ESI) Mass Spectrometry

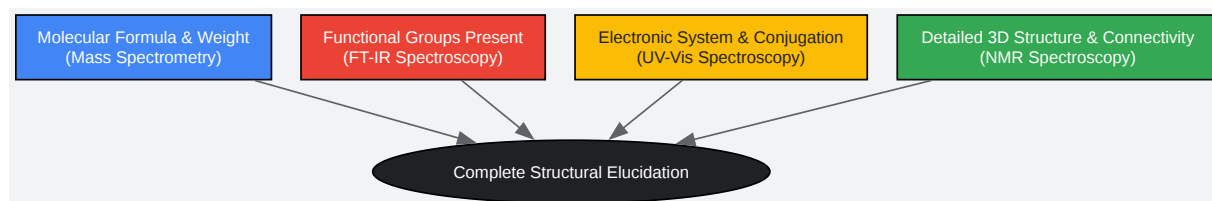
- **Sample Preparation:** Prepare a dilute solution of **2-Amino-4-hydroxybenzoic acid** (typically 1-10 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
- **Instrument Setup:** The mass spectrometer is set to either positive or negative ion detection mode. The solution is introduced into the ESI source via a syringe pump or through a liquid chromatography system.
- **Data Acquisition:** The sample is ionized in the ESI source, and the resulting ions are guided into the mass analyzer. A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-300 amu).
- **Tandem MS (MS/MS) for Fragmentation Analysis:** To obtain fragmentation data, the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed in the second mass analyzer.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2-Amino-4-hydroxybenzoic acid**.



[Click to download full resolution via product page](#)

Caption: Integrated approach to structural elucidation using multiple spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. 2-Amino-4-hydroxybenzoic acid | 38160-63-3 \[sigmaaldrich.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. dergipark.org.tr \[dergipark.org.tr\]](#)
- [4. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies \[sielc.com\]](#)
- [5. 3-Amino-4-hydroxybenzoic acid\(1571-72-8\) 13C NMR spectrum \[chemicalbook.com\]](#)
- [6. 2-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 11182709 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-4-hydroxybenzoic Acid: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280306/docs#spectroscopic-characterization-of-2-amino-4-hydroxybenzoic-acid-an-in-depth-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)